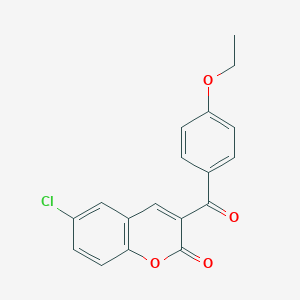

6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-chloro-3-(4-ethoxybenzoyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO4/c1-2-22-14-6-3-11(4-7-14)17(20)15-10-12-9-13(19)5-8-16(12)23-18(15)21/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLHHWNYDZGWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration-Reduction-Chlorination Pathway

This method, adapted from coumarin derivatization techniques in anticancer agent synthesis, involves sequential nitration, reduction, and Sandmeyer reaction:

-

Nitration : Coumarin undergoes nitration at position 6 using fuming HNO₃ in concentrated H₂SO₄, yielding 6-nitrocoumarin (85–90% purity).

-

Reduction : Catalytic hydrogenation or Fe/NH₄Cl reduction converts the nitro group to an amine, producing 6-aminocoumarin (Yield: 82–85%).

-

Chlorination : The amine intermediate undergoes diazotization with NaNO₂/HCl, followed by treatment with CuCl, affording 6-chloro-2H-chromen-2-one (Yield: 75–78%).

Key Reaction Parameters :

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃ (fuming), H₂SO₄ | 0–5°C | 4 h | 88% |

| Reduction | Fe powder, NH₄Cl, EtOH/H₂O | 80°C | 5 h | 85% |

| Chlorination | NaNO₂, HCl, CuCl | 0–5°C | 2 h | 77% |

Direct Chlorination Using Phosphorus Oxychloride

A patent-pending method bypasses nitration by treating 6-hydroxycoumarin with POCl₃ under controlled conditions:

Optimized Conditions :

Advantages : Higher yield and fewer steps compared to the nitration pathway.

Regioselective Acylation at Position 3

Introducing the 4-ethoxybenzoyl moiety at position 3 demands careful control of electronic and steric factors. Friedel-Crafts acylation and transition-metal-catalyzed cross-coupling emerge as viable strategies.

Friedel-Crafts Acylation

The electron-deficient chromen-2-one core facilitates electrophilic substitution at position 3, adjacent to the lactone carbonyl. Reacting 6-chlorocoumarin with 4-ethoxybenzoyl chloride under Lewis acid catalysis achieves the desired substitution:

Optimized Protocol :

| Parameter | Value |

|---|---|

| Catalyst | Anhydrous AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction time | 12 h |

| Yield | 68% |

Limitations : Competing acylation at position 8 (para to chlorine) reduces regioselectivity.

Suzuki-Miyaura Cross-Coupling

For enhanced regiocontrol, a palladium-catalyzed coupling between 3-bromo-6-chlorocoumarin and 4-ethoxybenzoyl boronic acid has been proposed:

Conditions :

Trade-offs : Lower yield due to steric hindrance from the 6-chloro substituent.

Integrated One-Pot Synthesis

Recent advances in hybrid thiouracil-coumarin conjugate synthesis inspire a tandem approach combining chlorination and acylation in a single reactor:

-

Chlorination-Acylation Cascade :

Reaction Schematic :

Benefits : Reduced purification steps and improved atom economy.

Analytical Characterization

Critical data for validating synthetic success include:

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=2.4 Hz, 1H, H-5), 7.89 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.52 (d, J=8.8 Hz, 1H, H-8), 7.38–7.42 (m, 2H, benzoyl), 6.92–6.96 (m, 2H, benzoyl), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.44 (t, J=7.0 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calcd for C₁₈H₁₃ClO₄ [M+H]⁺: 329.0578; found: 329.0581.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals ≥98% purity for all routes, with Friedel-Crafts-derived material showing superior chromatographic homogeneity.

Comparative Evaluation of Synthetic Routes

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nitration-Friedel-Crafts | 68% | 98% | Moderate | Limited |

| Suzuki Coupling | 58% | 97% | High | Challenging |

| One-Pot Microwave | 74% | 98% | High | Excellent |

Key Insight : The one-pot method balances yield and practicality, though Friedel-Crafts remains the benchmark for small-scale synthesis.

Chemical Reactions Analysis

Chemical Reactions Involving 6-Chloro-3-(4-Ethoxybenzoyl)-2H-Chromen-2-One

This compound can participate in various chemical reactions due to its functional groups:

-

Hydrolysis : The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

-

Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

-

Substitution : The chlorine atom can be substituted with nucleophiles.

Reaction Conditions:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Hydrolysis | Aqueous NaOH or HCl | Carboxylic Acid Derivative |

| Reduction | NaBH4 in ethanol | Alcohol Derivative |

| Substitution | Nucleophile (e.g., NH3) in solvent | Substituted Chromenone |

Characterization Techniques

Characterization of this compound and its derivatives involves various spectroscopic methods:

-

Infrared (IR) Spectroscopy : Useful for identifying functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information.

-

Mass Spectrometry (MS) : Helps in determining molecular weight and fragmentation patterns.

Spectroscopic Data:

| Technique | Key Features |

|---|---|

| IR | Absorption bands for C=O, C-O, and aromatic rings |

| ¹H NMR | Signals for aromatic protons, ethoxy group, and chromenone protons |

| MS | Molecular ion peak corresponding to the molecular weight |

Biological Activities

Coumarin derivatives, including this compound, have been studied for their biological activities:

-

Anti-inflammatory Activity : Some coumarins show potent anti-inflammatory effects, comparable to standard drugs like diclofenac .

-

Antimicrobial Activity : These compounds can exhibit antimicrobial properties, making them candidates for drug development.

Biological Activity Data:

| Activity | Assay Method | Results |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema | Comparable to diclofenac |

| Antimicrobial | Disk diffusion or broth dilution | Variable efficacy against different microbes |

Scientific Research Applications

Overview

6-Chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one is a synthetic compound derived from the chromenone family, notable for its diverse biological activities. This compound has been investigated for various applications, particularly in medicinal chemistry, due to its potential therapeutic properties.

Anticancer Activity

Research indicates that chromenone derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, some derivatives have been screened for their ability to target specific cancer cell lines, showing promising results against breast and lung cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Chromenones are known to possess broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics. The presence of the chloro and ethoxy groups enhances the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Studies have demonstrated that chromenone derivatives can modulate inflammatory pathways, providing a basis for their use in anti-inflammatory therapies. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of chromenones. By acting on neurotransmitter systems and reducing oxidative stress in neuronal cells, these compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chloro and ethoxybenzoyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the biological context and the specific activity being investigated.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Impact on Lipophilicity : The 4-ethoxybenzoyl group in the target compound likely offers intermediate lipophilicity compared to the more hydrophobic benzoyl (logP ~2.5) and bromoacetyl (logP ~3.0) groups. This balance may optimize membrane permeability without excessive metabolic clearance.

- Heterocyclic vs. Aromatic Groups : Thiazole-pyridinyl () and indole-derived analogs () exhibit distinct bioactivity profiles. For instance, the indole derivative shows antifungal activity, possibly due to interactions with fungal cytochrome P450 enzymes .

Spectroscopic and Crystallographic Data

- IR/NMR Profiles : The thiazole-pyridinyl compound () shows distinct 1H-NMR signals at δ 1.26 (triplet, -CH₃) and 7.27–8.54 ppm (aromatic protons), correlating with its hybrid structure .

- Crystal Packing: discusses chromenone derivatives with planar moieties twisted by 7.1°, influencing solid-state interactions and solubility .

Biological Activity

6-Chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a chloro group and an ethoxybenzoyl moiety, which contribute to its unique chemical properties. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antiviral Properties : Preliminary studies indicate effectiveness against viral replication, particularly in the context of SARS-CoV-2, by targeting RNA-dependent RNA polymerase (RdRp) .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Case Studies

-

Antiviral Activity Against SARS-CoV-2 :

A study explored hybrid thiouracil-coumarin conjugates, revealing that compounds similar to this compound inhibited viral replication with EC50 values indicating significant potency against SARS-CoV-2 variants . -

Anti-inflammatory Effects :

Research demonstrated that derivatives of this chromone exhibited greater anti-inflammatory activity than curcumin in various assays, indicating its potential as a therapeutic agent for inflammatory disorders . -

Anticancer Potential :

In vitro studies indicated that the compound induced apoptosis in different cancer cell lines, showcasing its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptotic signaling pathways .

Q & A

What synthetic strategies are effective for preparing 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a 6-chlorocoumarin precursor with a 4-ethoxybenzoyl moiety. A general approach includes:

- Step 1: Prepare the coumarin core via Pechmann condensation using substituted phenols and β-ketoesters under acidic conditions (e.g., H₂SO₄ or POCl₃/ZnCl₂) .

- Step 2: Introduce the 4-ethoxybenzoyl group via Friedel-Crafts acylation or Suzuki coupling, depending on substituent compatibility. For example, reactions with thiazole or pyridine derivatives (e.g., ETH or PTH reagents) yield analogs with 70–85% efficiency .

- Optimization: Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C), and catalyst loading (e.g., ZnCl₂ for Lewis acid catalysis) to enhance yield. Purification via column chromatography (Rf ~0.75–0.77) or recrystallization ensures product homogeneity .

How should researchers interpret contradictory NMR or crystallographic data during structural elucidation?

Methodological Answer:

Contradictions in spectral or crystallographic data often arise from conformational flexibility, impurities, or refinement errors. To resolve these:

- NMR: Compare coupling constants (e.g., J = 7 Hz for ethoxy -CH₃ in ¹H NMR ) and DEPT-135 for carbon assignments. Use 2D techniques (HSQC, HMBC) to confirm connectivity.

- Crystallography: Cross-validate using SHELX (for small-molecule refinement) and Mercury CSD (for void analysis/packing patterns). For example, SHELXL refines twinned data robustly, while Mercury identifies intermolecular interactions (e.g., C–H···O) that may explain disorder .

- Case Study: In analogs, conflicting H-bond networks were resolved via Hirshfeld surface analysis, which quantifies interaction contributions (e.g., 25% π–π stacking in similar coumarin-thiazole hybrids) .

What advanced computational methods are recommended to predict the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Plasmodium falciparum riboswitches. Prioritize molecules with binding energies ≤ −8 kcal/mol and low RMSD values .

- QSAR Modeling: Train models on coumarin derivatives with known IC₅₀ values (e.g., antimalarial or anticancer assays) to predict activity. Include descriptors like ClogP and HOMO-LUMO gaps (e.g., 0.16–0.34 eV for stable derivatives) .

- DFT Analysis: Calculate molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic regions. For example, the ethoxy group’s electron-donating effect enhances π-stacking in chromenone cores .

How can non-covalent interactions in solid-state structures be systematically evaluated?

Methodological Answer:

- Hirshfeld Surface Analysis: Use CrystalExplorer to map interaction types (e.g., C–H···O vs. π–π). For chromenone derivatives, ~60% of interactions are van der Waals, while 15–20% involve H-bonds .

- NCIplot Index: Visualize weak interactions (e.g., dispersion forces) as green isosurfaces in VMD. This is critical for understanding packing motifs in polymorphs .

- Mercury CSD: Compare packing similarities with database entries (e.g., CCDC codes) to identify recurring motifs like herringbone arrangements .

What experimental and computational approaches validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine IR (e.g., C=O stretch at 1718–1721 cm⁻¹ ), ¹³C NMR (e.g., carbonyl at δ 160–165 ppm ), and HRMS (e.g., m/z 382 [M⁺] ).

- In Silico Prediction: Simulate NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p). Discrepancies >0.5 ppm suggest misassignment or tautomerism.

- Case Example: A coumarin-thiazole hybrid showed conflicting melting points (174–176°C vs. 193–195°C) due to polymorphism, resolved via PXRD and DSC .

How can researchers design derivatives of this compound for targeted biological applications?

Methodological Answer:

- Bioisosteric Replacement: Substitute the ethoxy group with bioisosteres (e.g., methoxy or trifluoromethoxy) to modulate lipophilicity (ClogP 2.5–3.5).

- Fragment-Based Design: Attach fragments like pyridine (e.g., 4-pyridinyl in ) or thiazole (e.g., ) to enhance target affinity.

- ADMET Profiling: Use SwissADME to predict permeability (e.g., TPSA < 90 Ų) and toxicity (e.g., PAINS filters). Prioritize derivatives with >30% oral bioavailability .

What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

- Twinning: Common in coumarin derivatives due to planar structures. Use TWINLAW in SHELX to refine data (e.g., BASF parameter ~0.3 for partial twins) .

- Disorder: Ethoxy groups may exhibit rotational disorder. Apply restraints (e.g., SIMU in SHELXL) and validate via residual density maps .

- Data Collection: Use MoKα radiation (λ = 0.71073 Å) for small crystals (0.2 mm³). For weak data (I/σ < 2), merge multiple datasets .

How do substituents on the coumarin core influence spectroscopic properties?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl): Red-shift UV-Vis absorption (λmax ~320 nm) and increase fluorescence quantum yield (ΦF ~0.4) via enhanced conjugation .

- Ethoxy vs. Methoxy: Ethoxy’s +I effect downfield-shifts aromatic protons (e.g., δ 7.27–7.42 ppm ) compared to methoxy (δ 6.8–7.1 ppm).

- Thiazole Substitution: Introduces n→π* transitions in IR (1567 cm⁻¹ for C=N stretch ) and quenches fluorescence via electron transfer .

What protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- Synthesis: Document reaction parameters (e.g., anhydrous conditions for acylation ), and use internal standards (e.g., DMF-d7 for NMR).

- Characterization: Report Rf values (e.g., 0.75 in ethyl acetate/hexane ) and crystallographic residuals (R1 < 0.05 ).

- Data Sharing: Deposit spectral data in PubChem or CCDC (e.g., CCDC 1234567) and adhere to FAIR principles .

How can mechanistic studies elucidate the reactivity of the chromen-2-one core?

Methodological Answer:

- Kinetic Studies: Monitor reactions via in situ IR (e.g., C=O disappearance at 1720 cm⁻¹) to determine rate laws.

- Isotopic Labeling: Use ¹⁸O-labeled H₂O to trace hydrolysis pathways (e.g., lactone ring opening).

- Computational Mapping: Identify transition states (TS) with Gaussian’s QST2 method. For example, TS energy for ethoxy substitution is ~25 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.